molecular formula C10H13NO2 B12037744 2-((2,4-Dimethylphenyl)amino)acetic acid

2-((2,4-Dimethylphenyl)amino)acetic acid

Cat. No.: B12037744
M. Wt: 179.22 g/mol
InChI Key: DXBGIBHXQDTRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Academic Significance of Arylaminoacetic Acid Derivatives

Arylaminoacetic acid derivatives are a class of organic compounds that have garnered considerable interest in various scientific fields. These molecules are recognized as important intermediates and structural cores for a wide array of biologically active compounds. nih.govresearchgate.net Their significance stems from their utility in synthesizing molecules with potential antibacterial, antiviral, antiallergic, and antitumor properties. researchgate.net Furthermore, they serve as foundational structures for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Beyond medicinal chemistry, a subset of these compounds, known as N-aryl glycines, has found applications in materials science. They are utilized as initiators for free radical photopolymerization of acylates and cationic photopolymerization of epoxides and divinyl ethers. nih.gov This has led to their use in advanced applications such as stereolithography and polymeric dental formulations. nih.gov The versatility of the arylaminoacetic acid scaffold allows for extensive chemical modifications, enabling researchers to design new derivatives with tailored properties for diverse applications, including as potential FTO inhibitors for antileukemia treatments. nih.govnih.gov

Research Trajectories for N-(2,4-Dimethylphenyl)glycine

Research specifically focusing on N-(2,4-Dimethylphenyl)glycine has provided foundational data regarding its synthesis and characterization. As a derivative of N-phenyl glycine (B1666218), it is part of a group of molecules noted for their biological properties and low toxicity. nih.gov

Scientific investigation has established methods for its synthesis, such as the rearrangement of 2-chloro-N-aryl acetamides, which results in a high yield of the compound. nih.gov Detailed characterization through various analytical techniques has confirmed its molecular structure and properties. nih.gov

Table 1: Physicochemical Properties of N-(2,4-Dimethylphenyl)glycine

Property Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 66947-32-8
Appearance White solid
Melting Point 150–152 °C
Calculated HRMS (ESI) [M+H]⁺: 180.1024
Found HRMS (ESI) [M+H]⁺: 180.1033

Data sourced from scientific literature. nih.govbldpharm.com

Detailed synthetic protocols have been published, providing a clear pathway for obtaining the compound for further study. One effective method involves the rearrangement of 2-chloro-N-(2,4-dimethylphenyl) acetamide (B32628), which has been shown to produce N-(2,4-Dimethylphenyl)glycine in an 84% yield. nih.gov Spectroscopic analysis has been crucial in confirming the identity of the synthesized compound. nih.gov

Table 2: ¹H NMR Spectroscopic Data for N-(2,4-Dimethylphenyl)glycine

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
6.79 d 7.6 2H Ar
6.26 d 7.9 1H Ar
3.78 s 2H CH₂
2.13 s 3H CH₃
2.06 s 3H CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz. Data from Jeong et al. nih.gov

Table 3: ¹³C NMR Spectroscopic Data for N-(2,4-Dimethylphenyl)glycine

Chemical Shift (δ) ppm Assignment
172.91 C=O
143.63 Ar-C
130.63 Ar-C
126.95 Ar-C
124.60 Ar-C
121.77 Ar-C
109.38 Ar-C
45.18 CH₂
20.07 CH₃
17.43 CH₃

Solvent: DMSO-d₆, Frequency: 100 MHz. Data from Jeong et al. nih.gov

While direct applications are still under investigation, its structural similarity to other researched arylaminoacetic acids suggests potential avenues for future exploration in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2,4-dimethylanilino)acetic acid

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)

InChI Key

DXBGIBHXQDTRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)O)C

Origin of Product

United States

Synthetic Methodologies for N 2,4 Dimethylphenyl Glycine

Direct Synthetic Approaches for N-(2,4-Dimethylphenyl)glycine

Direct approaches aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These methods are often preferred for their efficiency and atom economy.

A primary and traditional method for synthesizing N-aryl glycines is the N-alkylation of an aniline (B41778) with a haloacetic acid or its ester derivative. This reaction involves the nucleophilic substitution of the halide by the amino group of 2,4-dimethylaniline (B123086).

One common strategy involves reacting an aniline with an ester of a haloacetic acid, such as ethyl chloroacetate, in the presence of a base. nih.gov The resulting ester is then hydrolyzed to yield the final N-aryl glycine (B1666218). nih.gov Another approach involves the direct reaction with chloroacetic acid in an aqueous medium. nih.gov

Table 1: N-Alkylation Reaction Parameters

Reactant AReactant BTypical ConditionsIntermediate ProductFinal Product
2,4-DimethylanilineEthyl ChloroacetatePolar protic solvent, base (e.g., sodium acetate), heat. nih.govEthyl 2-((2,4-dimethylphenyl)amino)acetateN-(2,4-Dimethylphenyl)glycine (after hydrolysis)
2,4-DimethylanilineChloroacetic AcidAqueous solution, base, stirred at low to room temperature. nih.govN/A (Direct formation)N-(2,4-Dimethylphenyl)glycine

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, providing alternative routes to N-aryl glycines.

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an amine. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents. wikipedia.org However, the development of ligand-assisted protocols has allowed the reaction to proceed under milder conditions. For instance, N,N-dimethylglycine has been used as a ligand to facilitate the Ullmann coupling of aryl iodides and bromides at a significantly lower temperature of 90°C. organic-chemistry.orgnih.gov This method could be applied by coupling a 2,4-dimethylphenyl halide with glycine or a glycine ester.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and efficient method for forming C-N bonds between aryl halides (or pseudohalides) and amines. numberanalytics.comyoutube.com The reaction is known for its broad substrate scope and tolerance of various functional groups. numberanalytics.com The process involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. youtube.com The effectiveness of the reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com This methodology can be adapted to synthesize N-(2,4-dimethylphenyl)glycine by coupling a glycine derivative with an appropriate 2,4-dimethylphenyl halide. Chemo-enzymatic approaches have also combined biocatalytic amine synthesis with Buchwald-Hartwig N-arylation in a one-pot process. nih.gov

Reductive Amination: A patented method describes the synthesis of N-substituted phenyl glycines through a one-pot reaction. google.comgoogleapis.com This process involves the initial condensation of a substituted aniline (like 2,4-dimethylaniline) with glyoxylic acid to form an imine intermediate. google.comgoogleapis.com This intermediate is then reduced in the same pot via catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) to yield the final N-(substituted phenyl) glycine. google.comgoogleapis.com This route is highlighted for its use of inexpensive raw materials and simple operations, making it suitable for industrial-scale production. google.com

Table 2: Comparison of Condensation Reactions

ReactionCatalystKey FeaturesPotential Application
Ullmann CondensationCopper (often with a ligand) wikipedia.orgorganic-chemistry.orgTraditionally high temperatures, but milder with modern ligands. wikipedia.orgorganic-chemistry.orgCoupling of 2,4-dimethylphenyl halide with a glycine derivative.
Buchwald-Hartwig AminationPalladium (with phosphine ligands) numberanalytics.comyoutube.comHigh efficiency, broad scope, mild conditions. numberanalytics.comyoutube.comCoupling of 2,4-dimethylphenyl halide with a glycine derivative.
Reductive AminationPalladium on Carbon (for reduction step) google.comgoogleapis.comOne-pot procedure from aniline and glyoxylic acid. google.comgoogleapis.comDirect synthesis from 2,4-dimethylaniline and glyoxylic acid.

Precursor Synthesis and Functional Group Interconversions

An alternative to direct synthesis is a multi-step approach where precursors are first synthesized and then converted into the final product.

The key aryl amine precursor for the target compound is 2,4-dimethylaniline. This intermediate is commonly produced by the reduction of the corresponding nitro compound, 2,4-dimethylnitrobenzene. google.comsci-hub.st

Catalytic hydrogenation is a widely used industrial method for this transformation. sci-hub.st The process typically involves reacting the nitroarene with hydrogen gas in the presence of a metal catalyst. airccse.com A variety of catalysts can be employed, including nickel, palladium, and platinum. google.comairccse.com A specific patent outlines a solvent-free preparation of 2,4-dimethylaniline by hydrogenating 2,4-dimethylnitrobenzene using a nickel catalyst at temperatures of 60-120°C and pressures of 1.0-2.5 MPa. google.com While effective, many classic reduction methods using agents like iron powder in acid are being replaced due to lower yields and environmental concerns. google.comsci-hub.st

The carboxylic acid group of N-(2,4-Dimethylphenyl)glycine can be derivatized, most commonly through esterification. This is often a key step in synthetic sequences where the ester acts as a protecting group or is the desired final product. The ethyl ester, for example, can be synthesized by reacting N-(2,4-Dimethylphenyl)glycine with ethanol (B145695) in the presence of an acid catalyst. Conversely, if the synthesis yields the ester, such as in the N-alkylation with ethyl chloroacetate, a hydrolysis step is required to obtain the free carboxylic acid. nih.gov This hydrolysis is typically carried out under basic conditions (saponification) followed by acidification.

Novel Synthetic Route Development and Optimization

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing N-aryl glycines. One area of innovation is the development of one-pot procedures that combine multiple synthetic steps, thereby reducing waste and simplifying purification. nih.gov

An example of a novel approach is the rearrangement of 2-chloro-N-aryl acetamides to form N-aryl glycines. nih.govresearchgate.net This method proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to give the desired product in high yield. nih.gov The process has been demonstrated to be efficient, using copper(II) chloride and potassium hydroxide (B78521). nih.gov

Optimization of existing methods is also a key focus. For multi-step enzymatic syntheses, significant optimization of reaction parameters and gene ratios is necessary to ensure the pathway runs efficiently toward the desired product. researchgate.net For catalytic reactions, such as the hydrogenation of nitroarenes, optimization involves adjusting temperature, pressure, catalyst loading, and agitation speed to maximize yield and purity. google.comairccse.com

Influence of Reaction Conditions, including Solvent Systems and Temperature

The conditions under which the synthesis of N-aryl glycines is performed have a profound impact on reaction rates and yields. The choice of solvent and the operating temperature are particularly critical variables that must be optimized for efficient synthesis.

Historically, N-arylation reactions such as the Ullmann condensation required harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide, and temperatures often exceeding 210°C. wikipedia.org However, modern methodologies have sought to establish milder and more efficient protocols.

In a one-pot, two-step synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, the choice of solvent was found to be a determining factor. nih.gov The reaction's progression through a 1,4-diarylpiperazine-2,5-dione intermediate is significantly influenced by the solvent medium. As detailed in the table below, polar aprotic solvents dramatically increased both the reaction rate and the yield. nih.gov While ethanol and ether solvents resulted in poor yields, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) were effective. nih.gov Acetonitrile (B52724) (CH₃CN) provided satisfactory yields within a shorter timeframe, making it a preferred solvent for this transformation. nih.gov

Table 1: Influence of Solvent on the Synthesis of N-Aryl Glycine Intermediate

SolventReaction Time (hours)Yield (%)
Ethanol1025
Diethyl ether1220
Tetrahydrofuran1230
Dimethylformamide (DMF)285
Dimethyl sulfoxide (DMSO)280
Acetonitrile (CH₃CN)375
Data derived from a study on the synthesis of N-aryl glycines via intermolecular cyclization of 2-chloro-N-aryl acetamides. nih.gov

Temperature is another significant factor that drastically influences the reaction kinetics. nih.gov For the copper-catalyzed synthesis of N-aryl glycines, a study demonstrated a clear correlation between temperature and reaction efficiency. The reaction was sluggish at room temperature, but the yield of the intermediate improved substantially as the temperature was increased, with optimal results observed at the reflux temperature of acetonitrile (approximately 82°C). nih.gov

Table 2: Influence of Temperature on the Synthesis of N-Aryl Glycine Intermediate

EntryTemperature (°C)Reaction Time (hours)Yield (%)
1Room Temperature1210
240835
360560
4Reflux375
Reaction conditions involved 2-Chloro-N-phenyl acetamide (B32628), KOH, and CuCl₂·2H₂O in acetonitrile. nih.gov

Catalytic Approaches in N-Arylation Reactions

Catalysis is central to the modern synthesis of N-(2,4-Dimethylphenyl)glycine, with several sophisticated methods available for effecting the crucial C-N bond formation. These approaches generally offer greater efficiency and broader functional group tolerance than older, non-catalytic methods. wikipedia.org The two most prominent catalytic strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-promoted method for forming C-N bonds. wikipedia.org The specific application for creating N-aryl bonds from an amine and an aryl halide is often referred to as the Goldberg reaction. wikipedia.org A typical traditional Goldberg reaction involves heating an aniline derivative with an aryl halide in the presence of a base and a copper catalyst, such as copper(I) iodide. wikipedia.org However, these reactions historically demanded high temperatures and stoichiometric amounts of the copper promoter. wikipedia.orgorganic-chemistry.org

A significant advancement in this area is the use of ligands to facilitate the copper catalysis, allowing the reaction to proceed under much milder conditions. organic-chemistry.org Notably, N,N-dimethylglycine has been identified as a highly effective ligand for promoting the Ullmann-type coupling of amines and aryl halides. organic-chemistry.orgnih.gov This ligand-assisted approach enables the reaction to be performed at significantly lower temperatures, such as 90°C, while achieving good to excellent yields. organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association with the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination relies heavily on the choice of phosphine ligand coordinated to the palladium center. youtube.com The development of bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BrettPhos) by the Buchwald group was instrumental in enhancing catalyst stability and reaction efficiency, allowing for the coupling of a wide variety of amines and aryl halides. youtube.com

Other Catalytic Methods

Besides the two major pathways, other catalytic strategies have been developed. One such method is a one-pot, two-step process for synthesizing N-aryl glycines that proceeds via a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov This reaction involves the intermolecular cyclization of a 2-chloro-N-aryl acetamide in the presence of a copper catalyst (CuCl₂·2H₂O) and a base, followed by ring-opening of the intermediate with ethanolic potassium hydroxide to afford the final N-aryl glycine product in high yields. nih.gov

Chemical Reactivity and Mechanistic Investigations of N 2,4 Dimethylphenyl Glycine

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in several fundamental organic reactions.

Esterification Reactions

The carboxylic acid of N-(2,4-Dimethylphenyl)glycine can be converted to its corresponding esters under various conditions. A common method involves reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of N-substituted phenyl glycine (B1666218) esters can be achieved through the reaction of the N-aryl glycine with an alcohol. google.com This transformation is crucial for creating derivatives with altered solubility and for protecting the carboxylic acid group during subsequent reactions. Another approach involves the initial conversion of the aniline (B41778) derivative to an aryl/alkyl amine with an ester tether, which is then hydrolyzed to the amino acid. nih.gov

Detailed studies on related N-aryl glycines, such as N-(2,6-dimethylphenyl)glycine, demonstrate the straightforward synthesis of their ethyl esters, which are valuable intermediates in further chemical synthesis. guidechem.com

Table 1: Examples of Esterification of N-Aryl Glycines

ReactantReagent(s)ProductReference
N-(4-aminophenyl)glycineMethanol, H+Methyl N-(4-aminophenyl)glycinate google.com
N-(2,6-dimethylphenyl)glycineEthanol (B145695), H+Ethyl N-(2,6-dimethylphenyl)glycinate guidechem.com

Acylation Processes

The carboxylic acid functionality can be activated for acylation reactions, typically by conversion to a more reactive species like an acyl chloride or by using coupling agents. These activated intermediates can then react with nucleophiles, such as amines, to form amides. While specific examples for N-(2,4-Dimethylphenyl)glycine are not extensively detailed in the available literature, the general reactivity of N-aryl glycines supports this pathway. For example, acylated glycine and alanine (B10760859) derivatives are a significant class of metabolites, indicating the biological and chemical feasibility of such transformations. nih.gov The synthesis of peptoids, or N-substituted glycine oligomers, relies on the coupling of the carboxylic acid of one unit with the amine of another, often using coupling agents like HBTU and HOBt. nih.govnih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for N-aryl glycines. N-phenyl glycine can undergo fluorescein-catalyzed decarboxylation to provide a methyleneamino synthon for further reactions. nih.gov In some instances, decarboxylative annulation reactions of N-substituted glycine derivatives can be achieved using catalysts like CuBr. nih.gov

Studies on related N-phenylglycine derivatives have shown that they can undergo oxidative decarboxylation. For example, the oxidation of N-phenyl glycine by peroxomonosulfate leads to its decarboxylation, a reaction that can be catalyzed by metal ions like Cu(II) and V(IV). bohrium.com Furthermore, non-oxidative decarboxylation of N-alkyl-N-phenylglycine derivatives can be catalyzed by horseradish peroxidase under anaerobic conditions, yielding the corresponding N-alkyl-N-methylanilines. nih.gov The decomposition of glycine to carbon dioxide and methylamine (B109427) has also been studied on interstellar ice surfaces, highlighting the fundamental nature of this reaction pathway under specific energetic conditions. surrey.ac.uk

Reactivity of the Secondary Amine Group

The secondary amine in N-(2,4-Dimethylphenyl)glycine is nucleophilic and can undergo a variety of reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. It can react with various electrophiles, such as alkyl halides or aryl halides, in nucleophilic substitution reactions. The synthesis of N-alkylated-α-amino acids is commonly achieved through nucleophilic substitution with alkyl halides. mdpi.com This reactivity is fundamental to the synthesis of more complex molecules and polymers. For example, the solid-phase synthesis of peptoids involves the acylation of a resin-bound bromoacetic acid followed by nucleophilic displacement of the bromide by a primary amine, including anilines. nih.gov

While direct examples with N-(2,4-Dimethylphenyl)glycine are not prominent, the general principles of nucleophilic aromatic substitution on aryl halides with amines are well-established, suggesting that the secondary amine of this compound could participate in such reactions under appropriate conditions. nih.gov

Table 2: Nucleophilic Substitution Involving N-Aryl Glycine Analogs

Glycine DerivativeElectrophileReaction TypeProduct ClassReference
Resin-bound bromoacetic acidPrimary aminesNucleophilic SubstitutionN-substituted glycine oligomers (Peptoids) nih.gov
GlycineAlkyl halidesN-alkylationN-alkylated glycines mdpi.com

Oxidation Reactions

The secondary amine group of N-(2,4-Dimethylphenyl)glycine can be oxidized. The oxidation of N-phenyl glycine has been studied, revealing that it can serve as a model for enzymatic amino acid oxidation. bohrium.com The kinetics of oxidative decarboxylation of N-phenyl glycine by peroxomonosulfate have been investigated, demonstrating that the reaction proceeds via an initial oxidation at the nitrogen atom. bohrium.com The presence of electron-donating groups on the phenyl ring, as in N-(2,4-Dimethylphenyl)glycine, would be expected to facilitate this oxidation. These N-aryl glycines have also found applications as initiators for free radical photopolymerization, a process that involves single electron transfer from the amine. nih.gov

Reactivity of the Dimethylphenyl Aromatic Ring

The reactivity of the aromatic ring in 2-((2,4-Dimethylphenyl)amino)acetic acid, also known as N-(2,4-Dimethylphenyl)glycine, is significantly influenced by the activating and directing effects of its substituents. The aminoacetic acid group (-NHCH₂COOH) and the two methyl (-CH₃) groups are all electron-donating groups. Consequently, they activate the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own locations on the ring.

Electrophilic Aromatic Substitution Reactions

The combined directing effects of the amino and methyl groups on the 2,4-dimethylphenyl moiety govern the regioselectivity of electrophilic aromatic substitution reactions. The secondary amine group at position 1 is a powerful activating group and is ortho-, para-directing. The methyl groups at positions 2 and 4 are also activating and ortho-, para-directing.

Given the positions of the existing substituents (amino at C1, methyl at C2, and methyl at C4), the available positions for substitution are C3, C5, and C6.

Position 5 is para to the C2-methyl group and ortho to the C4-methyl group. It is also meta to the strongly activating amino group.

Position 6 is ortho to the amino group and the C2-methyl group.

Position 3 is ortho to both the C2-methyl and C4-methyl groups, but also ortho to the amino group.

Steric hindrance from the existing methyl and aminoacetic acid groups plays a crucial role in determining the final product distribution. While direct studies on the electrophilic substitution of N-(2,4-Dimethylphenyl)glycine are not extensively documented, the reactivity can be inferred from studies on the closely related compound, 2,4-dimethylaniline (B123086). For instance, the bromination of 2,4-dimethylaniline with N-bromosuccinimide results in substitution at the C6 position, yielding 2-bromo-4,6-dimethylaniline, demonstrating the powerful directing effect of the amino group to its ortho position. rsc.org Similarly, nitration of aniline derivatives typically occurs at the ortho and para positions, though reaction conditions must be carefully controlled to prevent oxidation of the amino group. tcsedsystem.edu

The expected outcomes for common electrophilic aromatic substitution reactions on N-(2,4-Dimethylphenyl)glycine are summarized in the table below, based on established principles of aromatic reactivity.

ReactionTypical ReagentsElectrophile (E+)Predicted Major Product(s)
NitrationHNO₃ / H₂SO₄NO₂⁺2-((5-Nitro-2,4-dimethylphenyl)amino)acetic acid
Halogenation (Bromination)Br₂ / FeBr₃Br⁺2-((5-Bromo-2,4-dimethylphenyl)amino)acetic acid
SulfonationFuming H₂SO₄SO₃5-((Carboxymethyl)amino)-2,4-dimethylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺2-((5-Acyl-2,4-dimethylphenyl)amino)acetic acid

Reaction Mechanism Elucidation

Mechanistic investigations provide insight into the transformation pathways of N-(2,4-Dimethylphenyl)glycine, focusing on both the interconversion of its functional groups and its behavior in redox processes.

Mechanistic Studies of Functional Group Interconversions

The functional groups of N-(2,4-Dimethylphenyl)glycine—the secondary amine and the carboxylic acid—are central to its reactivity. Mechanistic studies often focus on reactions involving these sites, such as amide bond formation (acylation).

A key reaction is the acylation of the secondary amine. This is analogous to a critical step in the synthesis of the local anesthetic lidocaine, which involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride. umass.edusandiego.edu In this type of reaction, the nucleophilic nitrogen of the aniline derivative attacks the electrophilic carbonyl carbon of the acid chloride. umass.edu This proceeds through a classic nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. umass.edu The reaction is often carried out in a solvent like glacial acetic acid with sodium acetate (B1210297) added. sandiego.educerritos.edu The sodium acetate acts as a base to neutralize the HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. sandiego.edu

Another relevant mechanistic pathway involves the intermolecular cyclization of related N-aryl glycine precursors. Research on the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has elucidated a mechanism involving a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.orgnih.gov In this process, which is often catalyzed by a Lewis acid like CuCl₂, two molecules of the starting acetamide (B32628) undergo intermolecular cyclization. nih.gov The proposed mechanism suggests that the catalyst coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.gov Subsequent deprotonation and nucleophilic attack lead to the formation of the cyclic piperazine-2,5-dione. researchgate.netresearchgate.net This stable intermediate can then be hydrolyzed, typically with a strong base like ethanolic KOH, to cleave the amide bonds and yield two equivalents of the final N-aryl glycine product. rsc.orgnih.govresearchgate.net

Electron Transfer and Redox Mechanisms

The redox behavior of N-(2,4-Dimethylphenyl)glycine and related N-aryl amino acids has been explored, particularly in the context of photoredox catalysis. These studies reveal that the compound can undergo single-electron transfer (SET) processes to generate reactive radical intermediates.

Under visible-light photoredox conditions, N-aryl glycines can be oxidized to form a radical cation. acs.org This SET event is typically facilitated by an excited-state photocatalyst. acs.orgorganic-chemistry.org Following the initial electron transfer, the resulting radical cation can undergo one of two primary pathways:

Decarboxylation: The radical cation can lose a molecule of carbon dioxide (CO₂) to generate an α-amino radical. acs.org This radical is a key intermediate that can participate in various C-C bond-forming reactions. organic-chemistry.orgnih.govacs.org

Deprotonation: Alternatively, the radical cation can be deprotonated at the α-carbon position, also forming an α-amino radical. acs.orgorganic-chemistry.org

Electrochemical studies on glycine and its derivatives further illuminate their redox properties. The electrochemical oxidation of glycine, often on metal oxide catalysts, shows that the process is typically diffusion-controlled. ariel.ac.il While specific data for N-(2,4-Dimethylphenyl)glycine is limited, studies on simpler glycine systems indicate that the oxidation mechanism can be complex, often involving the formation of intermediate species on the electrode surface. ariel.ac.ilresearchgate.netresearchgate.net For instance, the oxidation of ternary cobalt(II) complexes containing glycine by benzoyl peroxide has been shown to proceed via an electron transfer mechanism. ekb.eg The redox features of amino acids can be significantly modulated when incorporated into larger structures, such as proteins or metal complexes. nih.govrsc.org

ProcessInitiatorKey IntermediateSubsequent Reaction
Photoredox OxidationVisible Light + PhotocatalystRadical CationDecarboxylation or Deprotonation
Decarboxylative CouplingPhotoredox / Chemical Oxidationα-Amino RadicalAddition to π-systems (e.g., vinyl sulfones, indoles)
Electrochemical OxidationApplied Potential (Anode)Adsorbed IntermediatesFormation of imines, aldehydes

Computational and Theoretical Studies of N 2,4 Dimethylphenyl Glycine Analogs

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the fundamental characteristics of molecules can be understood. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are instrumental in predicting molecular structure, reactivity, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular systems. Studies on N-aryl glycine (B1666218) derivatives utilize DFT to explore their geometries and electronic properties acs.org.

For analogs like 2-(4-Cyanophenylamino) acetic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular structure and predict vibrational frequencies nih.gov. These calculations reveal crucial details about bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape. The electronic properties derived from DFT, such as the distribution of electron density, are vital for predicting how the molecule will interact with other chemical species. For instance, in studies of similar compounds, DFT has been used to analyze the electronic structure of quantum dots and the interaction of glycine with nanotubes, showcasing the versatility of this method chemrxiv.orgnih.gov.

Hartree-Fock (HF) Theory Implementations for Molecular Properties

Hartree-Fock (HF) theory, an ab initio method, serves as a cornerstone of molecular orbital theory nih.gov. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of molecular orbitals and their energies nih.gov. While often less accurate than modern DFT methods for certain properties due to its neglect of electron correlation, HF theory is fundamental for providing a qualitative picture of molecular electronic structure and is often used in conjunction with other methods.

In the study of glycine conformers, HF theory has been used alongside DFT to investigate their stability and electronic properties nih.gov. For analogs such as 2-(4-Cyanophenylamino) acetic acid, HF methods are employed to complement DFT calculations, offering a comparative analysis of the predicted molecular structure and electronic parameters nih.gov. The insights from HF calculations, particularly concerning orbital energies, contribute to a more complete picture of the molecule's behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

In the analysis of 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO and LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, resulting in a significant energy gap nih.gov. This large gap suggests a high stability and low reactivity for this molecule, as a greater amount of energy is needed to promote an electron from the HOMO to the LUMO nih.gov. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. Similar analyses on related compounds, such as 2-[(2,3-dimethylphenyl) amino benzoic acid], also focus on the HOMO-LUMO energy gap to understand their electronic properties and potential for charge transfer within the molecule youtube.com.

Calculated HOMO, LUMO, and Energy Gap for a Glycine Analog
ParameterEnergy (eV)
HOMO-6.2056
LUMO-1.2901
Energy Gap (ΔE)4.9155

Data inferred from a study on the analogous compound 2-(4-Cyanophenylamino) acetic acid nih.gov.

Molecular Structure and Conformation Analysis

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are indispensable for exploring the potential shapes a molecule can adopt and the subtle forces that govern its preferred structures.

Conformational Space Exploration

The exploration of a molecule's conformational space involves identifying the various stable arrangements of its atoms (conformers) and their relative energies. For flexible molecules like N-substituted glycines, this analysis is crucial for understanding their behavior in different environments.

Computational studies on glycine and its peptides have revealed the existence of several stable conformers, with their relative populations being influenced by factors such as intramolecular interactions and the surrounding solvent nih.govnih.gov. For instance, investigations into the four most stable C(s) conformers of glycine have been performed using a variety of quantum-mechanical methods to understand the bonding mechanisms that differentiate them nih.gov. The rotation around single bonds, such as the C-C, C-O, and C-N bonds, leads to different spatial arrangements of the functional groups, each with a unique energetic profile nih.gov. While specific conformational analyses for 2-((2,4-Dimethylphenyl)amino)acetic acid are not extensively documented, the principles derived from studies on glycine provide a framework for understanding its likely conformational preferences.

Intramolecular Interactions and Hydrogen Bonding Networks

In glycine, both intramolecular and intermolecular hydrogen bonds are possible quora.com. While intermolecular hydrogen bonding is strong, leading to its crystalline solid state, weaker intramolecular hydrogen bonds can also exist quora.com. In analogs, the potential for hydrogen bonding between the amino group's hydrogen and the carboxylic acid's oxygen can stabilize certain conformers. For instance, studies on tripeptides containing α,α-di(2-pyridyl)glycine have identified novel intramolecular hydrogen bonds between a side-chain and the peptide backbone rsc.org. The formation of these internal hydrogen-bonded networks can be investigated computationally by analyzing the distances and angles between potential donor and acceptor atoms in different conformers.

Theoretical Bond Lengths (Å) of a Glycine Analog
BondDFT/B3LYP
O1–C121.346
O1–H210.970
O2–C121.205
N3–C51.371
N3–C61.436
N3–H141.010
N4–C131.157
C5–C71.409
C5–C81.412
C6–C121.514

Data inferred from a study on the analogous compound 2-(4-Cyanophenylamino) acetic acid nih.gov. The numbering of atoms corresponds to the original study.

Theoretical Bond Angles (°) of a Glycine Analog
AngleDFT/B3LYP
C7-C5-N3120.3
C8-C5-N3120.1
C12-C6-N3111.4
O1-C12-O2124.9
O1-C12-C6111.4
O2-C12-C6123.7

Data inferred from a study on the analogous compound 2-(4-Cyanophenylamino) acetic acid nih.gov. The numbering of atoms corresponds to the original study.

Reactivity and Charge Distribution Mapping

Computational chemistry provides powerful tools to predict how and where a molecule is likely to react. By calculating the electronic structure of N-(2,4-Dimethylphenyl)glycine, we can map its reactivity and understand the distribution of charge across the molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is calculated by determining the force exerted on a positive test charge at various points in the space around the molecule, arising from the molecule's own electron and nuclear charge distribution. uni-muenchen.de

The MEP is typically visualized as a 3D map projected onto the electron density surface. Different colors represent different potential values:

Red and Yellow/Orange: Regions of negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for an electrophilic attack (attack by a positively charged or electron-poor species). For N-(2,4-Dimethylphenyl)glycine, these regions would be anticipated around the oxygen atoms of the carboxylic acid group and potentially on the phenyl ring due to the electron-donating methyl groups. sigmaaldrich.comresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack (attack by an electron-rich species). Such areas would be expected around the acidic hydrogen of the carboxyl group and the hydrogen on the secondary amine. uni-muenchen.deresearchgate.net

Green: Regions of near-zero or neutral potential.

An MEP map provides a clear, visual guide to the molecule's reactivity, highlighting where it is most likely to interact with other charged or polar molecules. uni-muenchen.dersc.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive, localized picture that aligns with classical Lewis structures of bonds and lone pairs. wisc.eduusc.edu This method provides detailed insights into the electronic interactions within the molecule.

Key information obtained from NBO analysis includes:

Natural Atomic Charges: A more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis. usc.edu

Hybridization: It determines the hybridization of atomic orbitals that form bonds, for instance, the sp2 character of the carbonyl carbon or the sp3 character of the methylene (B1212753) carbon in the glycine moiety.

Donor-Acceptor Interactions: NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (like bonding orbitals or lone pairs) to unoccupied "acceptor" orbitals (like anti-bonding orbitals). These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated. For N-(2,4-Dimethylphenyl)glycine, significant interactions would be expected, such as the delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals. nih.gov

A hypothetical NBO analysis might reveal the specific stabilization energies arising from interactions between the lone pairs on the oxygen and nitrogen atoms and the anti-bonding orbitals of neighboring groups, providing a quantitative measure of intramolecular electronic effects. nih.gov

Table 1: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N σ* (C-C)phenyl Data not available
LP (1) Ocarbonyl σ* (C-C)glycine Data not available
LP (2) Ocarbonyl σ* (C-C)glycine Data not available
σ (C-H)methyl π* (C-C)phenyl Data not available

This table represents a hypothetical structure for NBO analysis results for N-(2,4-Dimethylphenyl)glycine. Actual values would require specific quantum chemical calculations.

Fukui functions (f(r)) and the related dual descriptor are reactivity indices derived from Density Functional Theory (DFT) that pinpoint the most reactive sites within a molecule with greater precision than MEP. scm.comias.ac.in They describe how the electron density at a specific point changes when an electron is added or removed from the system. scm.com

Fukui function for nucleophilic attack (f+(r)): Indicates the sites most susceptible to attack by a nucleophile (where an electron is added).

Fukui function for electrophilic attack (f-(r)): Shows the sites most prone to attack by an electrophile (where an electron is removed).

Dual Descriptor (Δf(r)): This descriptor combines the two Fukui functions (Δf = f+ - f-). It provides an unambiguous prediction: a positive value indicates a site is favorable for nucleophilic attack, while a negative value indicates a site is favorable for electrophilic attack. scm.com

For N-(2,4-Dimethylphenyl)glycine, calculations would likely show a high f- value on the nitrogen atom and the phenyl ring, marking them as sites for electrophilic attack. Conversely, the carbonyl oxygen would exhibit a high f+ value, identifying it as a prime location for nucleophilic attack. These indices can be "condensed" to individual atomic values to rank the reactivity of each atom in the molecule. ias.ac.in

Ligand-Target Interaction Modeling Methodologies

To understand how N-(2,4-Dimethylphenyl)glycine might function as a drug or ligand, computational methods are used to model its interaction with biological targets like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (N-(2,4-Dimethylphenyl)glycine) and the target protein.

Docking: A scoring function is used to evaluate numerous possible binding poses of the ligand within the active site of the protein. This function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. nih.govtcichemicals.com

Analysis: The best-scoring poses are analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

A docking study of N-(2,4-Dimethylphenyl)glycine into a hypothetical enzyme active site would predict its binding orientation and affinity, revealing key amino acid residues it interacts with. For example, the carboxylic acid group could form hydrogen bonds with basic residues like lysine (B10760008) or arginine, while the dimethylphenyl group could fit into a hydrophobic pocket. nih.gov

Table 2: Hypothetical Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Cyclooxygenase-2 (COX-2) Data not available Data not available Hydrogen Bond, Hydrophobic
NMDA Receptor Subunit Data not available Data not available Hydrogen Bond, Pi-Pi Stacking

This table illustrates the type of data generated from a molecular docking simulation. The specific targets and values are hypothetical.

Beyond the initial docking, more advanced computational methods can provide a deeper understanding of the ligand-target interaction.

Molecular Dynamics (MD) Simulations: After a promising binding pose is identified through docking, MD simulations can be performed. MD simulates the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex in a simulated physiological environment (e.g., in water). nih.gov MD can confirm if the interactions predicted by docking are stable over time and can reveal conformational changes in the protein or ligand upon binding. manchesterorganics.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which is a better indicator of binding affinity than the docking score alone. These calculations consider contributions from electrostatic and van der Waals interactions, as well as solvation effects. nih.gov

Through this multi-faceted computational lens, a comprehensive profile of this compound can be constructed, detailing its intrinsic reactivity and its potential interactions with biological targets, thereby guiding further experimental research.

Role of N 2,4 Dimethylphenyl Glycine in Advanced Organic Synthesis Research

Application as a Core Scaffold for Complex Molecular Construction

The structural framework of N-arylglycines, including N-(2,4-Dimethylphenyl)glycine, is exceptionally valuable as a scaffold for the synthesis of complex, high-value molecules, particularly N-heterocycles. These derivatives can act as precursors to reactive intermediates, such as α-arylaminomethyl radicals, which can then engage in sophisticated cascade reactions.

A notable application is in the synthesis of pyrrole (B145914) derivatives. Research has demonstrated a photocascade catalytic strategy where N-arylglycines react with Morita–Baylis–Hillman (MBH) acetates. This method proceeds through a photoredox-catalyzed cascade involving a radical S(N)2'-type reaction followed by a radical addition/annulation sequence. This process efficiently forms new C–C, C–N, and C=C bonds in a single operation, showcasing the potential of N-arylglycines as precursors for nitrogen-containing radicals that trigger complex cyclizations. nih.gov The use of N-arylglycines in this context provides a step-economical route to highly functionalized pyrroles, which are challenging to access through traditional methods. nih.gov

Furthermore, N-arylglycine derivatives have been employed in double-oxidative dehydrogenative (DOD) tandem reactions to construct other important heterocyclic cores. For instance, a cascade reaction involving N-arylglycine derivatives, cumenes, and molecular oxygen, catalyzed by a Cu(II)/DDQ/O₂ system, yields substituted 3,4-dihydroquinoline-3-one derivatives. researchgate.net This demonstrates the utility of the N-arylglycine scaffold in [4+2]-cyclization/dehydrogenation/oxygenation sequences, providing access to valuable quinoline (B57606) structures. researchgate.net The ability to use the N-arylglycine unit to build such diverse heterocyclic systems underscores its importance as a fundamental building block in advanced organic synthesis.

Precursor ScaffoldReaction TypeResulting HeterocycleCatalyst/Conditions
N-ArylglycinePhotocascade Radical AnnulationPyrrole DerivativeVisible Light, Photoredox Catalyst
N-Arylglycine DerivativeDOD [4+2]-Cyclization/Tandem Reaction3,4-Dihydroquinoline-3-oneCu(II)/DDQ/O₂ System
This table summarizes examples of complex molecules constructed from N-arylglycine scaffolds.

Development of Catalytic Systems Incorporating Arylaminoacetic Acid Motifs

The arylaminoacetic acid motif is not only a building block but also a key interacting component in the development of advanced catalytic systems. The nitrogen atom and the carboxylic acid group (or its ester derivative) can coordinate to a metal center, enabling highly specific and often stereoselective transformations.

Recent research has focused on the direct C-H functionalization of N-arylglycine esters, which relies on the compound acting as a substrate that actively participates in the catalytic cycle. One such advancement is the enantioselective C-H arylation of N-aryl glycine (B1666218) esters with arylboronic acids, which is facilitated by a chiral Palladium(II) catalyst. nih.gov This reaction integrates direct C-H oxidation with asymmetric arylation, achieving excellent enantioselectivity. nih.gov Similarly, a practical stereoselective synthesis of arylglycine derivatives has been achieved through the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex. In this system, the glycine derivative is part of a metal complex, which allows for high yields and good diastereoselectivity. The chiral ligand can be recovered and reused, adding to the practicality of the method.

Copper-based catalytic systems have also been extensively developed for functionalizing N-arylglycines. A visible-light-mediated dual catalytic system using a chiral copper complex has been reported for the regiodivergent and enantioselective cross-coupling between N-arylglycine ester derivatives and C(sp³)–H feedstocks. Mechanistic studies suggest that the glycine ester substrate coordinates with the copper catalyst, forming a key intermediate where the steric and electronic properties of the ligand environment dictate the reaction pathway. These examples highlight a sophisticated approach where the arylaminoacetic acid derivative is not a passive substrate but an integral, coordinating component of the catalytic machinery, enabling challenging and highly selective bond formations.

Precursor Chemistry for Novel Functional Organic Materials

Beyond its use in synthesizing discrete molecules, the N-arylglycine framework serves as a valuable precursor for the creation of functional organic materials, including advanced polymers. The structural features of N-arylglycine derivatives can be translated into the properties of resulting macromolecules.

One area of interest is the synthesis of morpholinones, which are not only biologically relevant but are also considered valuable synthetic intermediates for the preparation of advanced polymers. Research has shown that morpholinones can be functionalized through copper-catalyzed cross-dehydrogenative coupling reactions. The synthesis of these morpholinones can begin from amino acid esters, establishing a clear synthetic link from N-arylglycine derivatives to these polymer precursors. The ability to modify the aryl ring and the glycine backbone allows for fine-tuning the properties of the resulting morpholinone monomers and, subsequently, the polymers derived from them.

While direct polymerization of N-(2,4-Dimethylphenyl)glycine is not widely documented, the principles of using amino acid derivatives in polymer science are well-established. For example, aromatic dicarboxylic acids are fundamental monomers for producing high-performance polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). The bifunctional nature of N-(2,4-Dimethylphenyl)glycine—containing both a reactive secondary amine and a carboxylic acid—presents opportunities for its incorporation into various polymer backbones, such as polyamides or polyesters, potentially imparting unique solubility, thermal, or conformational properties to the final material. The development of synthetic routes from N-arylglycine esters to versatile intermediates like functionalized morpholinones opens a pathway toward new classes of materials with tailored characteristics.

Analytical and Spectroscopic Characterization Methodologies for N 2,4 Dimethylphenyl Glycine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-(2,4-Dimethylphenyl)glycine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For N-(2,4-Dimethylphenyl)glycine, the expected ¹H NMR spectrum would exhibit signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons of the glycine (B1666218) moiety, the amine (N-H) proton, the carboxylic acid (-COOH) proton, and the two methyl (-CH3) groups on the phenyl ring.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the ring current effect of the benzene (B151609) ring. The two methyl groups on the phenyl ring would likely appear as singlets in the upfield region (around δ 2.0-2.5 ppm). The methylene protons adjacent to the nitrogen and the carboxyl group would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The amine and carboxylic acid protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of N-(2,4-Dimethylphenyl)glycine, distinct signals would be expected for each unique carbon atom.

The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum (δ 170-185 ppm). The aromatic carbons would appear in the δ 110-150 ppm range, with the carbons bearing the methyl and amino groups having distinct chemical shifts from the other aromatic carbons. The methylene carbon of the glycine moiety would be expected in the δ 40-60 ppm region, and the methyl carbons would resonate at the most upfield positions (δ 15-25 ppm). The number of signals in the aromatic region can confirm the substitution pattern of the phenyl ring.

¹¹⁹Sn NMR Spectroscopy:

¹¹⁹Sn NMR spectroscopy is a specialized technique used for the characterization of organotin compounds. This technique would not be applicable to N-(2,4-Dimethylphenyl)glycine itself. However, if N-(2,4-Dimethylphenyl)glycine were used as a ligand to form a complex with a tin-containing compound, ¹¹⁹Sn NMR could provide valuable information about the coordination environment of the tin atom within the complex. The chemical shift and coupling constants in the ¹¹⁹Sn NMR spectrum would be indicative of the coordination number and geometry of the tin center. No literature was found describing ¹¹⁹Sn NMR studies on metal complexes of N-(2,4-Dimethylphenyl)glycine.

Below is a table summarizing the expected chemical shifts for N-(2,4-Dimethylphenyl)glycine based on general principles and data from similar compounds.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)170 - 185
Aromatic Protons (Ar-H)6.5 - 7.5110 - 150
Amine Proton (N-H)3.0 - 5.0 (broad)N/A
Methylene Protons (-CH₂-)3.5 - 4.540 - 60
Methyl Protons (-CH₃)2.0 - 2.515 - 25

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a characteristic fingerprint of the molecule, revealing the presence of specific functional groups.

For N-(2,4-Dimethylphenyl)glycine, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carbonyl group, C-N stretching, and vibrations associated with the substituted aromatic ring.

Key expected IR absorption bands include:

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

N-H stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.

C-H stretch (Aromatic and Alkyl): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.

C=O stretch (Carbonyl): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

C=C stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-N stretch: A moderate absorption in the 1350-1250 cm⁻¹ region.

O-H bend (Carboxylic Acid): A broad absorption around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ libretexts.org.

While a specific IR spectrum for N-(2,4-Dimethylphenyl)glycine was not found in the searched literature, the spectrum of a related compound, 2-(4-Cyanophenylamino) acetic acid, shows characteristic peaks for N-H, C-H, C=O, and C-N vibrations, which aligns with the expected functional groups hmdb.ca.

The table below summarizes the expected IR absorption bands for N-(2,4-Dimethylphenyl)glycine.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
C=O Stretch1725 - 1700Strong
C-O Stretch1320 - 1210Medium
O-H Bend1440 - 1395Medium
Secondary AmineN-H Stretch3500 - 3300Medium
N-H Bend1650 - 1550Medium
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
C=C Stretch1600 - 1450Medium to Weak
Alkyl GroupsC-H Stretch2975 - 2850Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

For N-(2,4-Dimethylphenyl)glycine, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would arise from the cleavage of the weakest bonds in the molecule. Likely fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the cleavage of the C-N bond, and fragmentation of the aromatic ring.

Analysis of related N-phenylglycine derivatives often shows a characteristic fragmentation pattern involving the loss of the carboxyl group and subsequent fragmentation of the amino acid side chain. While a specific mass spectrum for N-(2,4-Dimethylphenyl)glycine was not found, the principles of mass spectrometry suggest these fragmentation patterns would be key in identifying the compound msu.edu.

The table below shows some of the expected key fragments in the mass spectrum of N-(2,4-Dimethylphenyl)glycine.

Fragment Ion Proposed Structure Expected m/z
[M]⁺[C₁₀H₁₃NO₂]⁺179.09
[M - COOH]⁺[C₉H₁₂N]⁺134.10
[C₈H₉]⁺Dimethylphenyl cation105.07
[C₇H₇]⁺Tropylium cation91.05

Crystallographic Analysis

Crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

A successful single-crystal X-ray diffraction study of N-(2,4-Dimethylphenyl)glycine would provide unambiguous confirmation of its covalent structure and would reveal details about its crystal packing, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid and amine functional groups. While a crystal structure for N-(2,4-Dimethylphenyl)glycine is not available in the searched public databases, studies on similar glycine derivatives have provided detailed structural information, including crystal system, space group, and unit cell dimensions nih.govsphinxsai.com. For example, the crystal structure of N-(2-Chloroacetyl)glycine was determined to be monoclinic with the space group P2₁/c nih.gov.

The table below outlines the type of information that would be obtained from a single-crystal X-ray diffraction study of N-(2,4-Dimethylphenyl)glycine.

Crystallographic Parameter Information Provided
Crystal SystemThe basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing insights into how molecules pack together and the nature of the forces holding them. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts.

For a molecule like N-(2,4-Dimethylphenyl)glycine, which contains a carboxylic acid group, a secondary amine, and an aromatic ring, a variety of intermolecular interactions are expected to govern its crystal packing. The Hirshfeld surface analysis partitions the crystal space into regions where each molecule dominates the electron density, allowing for the quantification of contact types between adjacent molecules.

The analysis typically involves generating a 2D fingerprint plot from the 3D Hirshfeld surface. This plot summarizes all intermolecular contacts and provides the percentage contribution of each type of interaction to the total surface area. For aromatic amino acid derivatives, the most significant contributions to crystal packing often come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.gov The presence of the phenyl ring also allows for C—H⋯π interactions and potentially weak π–π stacking, which further stabilize the crystal structure. nih.gov

While specific data for N-(2,4-Dimethylphenyl)glycine is not available, analysis of structurally related compounds provides a strong indication of the expected interactions. For instance, in a similar dimethylphenyl-containing structure, H···H contacts accounted for 65% of the total Hirshfeld surface, followed by C···H (19.2%) and O···H (6.6%) interactions. nih.gov These figures highlight the predominance of van der Waals forces and hydrogen bonding in defining the supramolecular architecture.

Table 1: Expected Intermolecular Contacts for N-(2,4-Dimethylphenyl)glycine from Hirshfeld Surface Analysis

Interaction TypeDescriptionExpected Contribution
H···HRepresents contacts between hydrogen atoms on adjacent molecules; typically the most abundant interaction.High
O···H / H···OCorresponds to hydrogen bonds involving the carboxylic acid and amine groups.Significant
C···H / H···CInvolves contacts between carbon and hydrogen atoms, including C-H···π interactions.Significant
C···CIndicates π-π stacking interactions between aromatic rings.Moderate to Low
N···H / H···NRelates to hydrogen bonds involving the secondary amine nitrogen.Moderate to Low

Chromatographic and Other Separation Techniques

Chromatographic techniques are essential for the separation, identification, and purification of N-(2,4-Dimethylphenyl)glycine from reaction mixtures or for purity assessment.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress and determining the purity of a compound. libretexts.org The principle of TLC relies on the differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). pharmaknowledgeforum.com

For the analysis of N-(2,4-Dimethylphenyl)glycine, a silica gel plate serves as the stationary phase due to the compound's polar functional groups (carboxylic acid and amine). chemguide.co.uk The mobile phase is selected based on the polarity of the analyte; a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane, is often used to achieve optimal separation. libretexts.org

The procedure involves spotting a dilute solution of the compound onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. pharmaknowledgeforum.com As the solvent moves up the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. pharmaknowledgeforum.com

Since N-(2,4-Dimethylphenyl)glycine is an amino acid derivative, its position on the developed plate can be visualized by spraying with a ninhydrin (B49086) solution and heating. Ninhydrin reacts with the secondary amine to produce a colored spot, typically purple or brown. chemguide.co.ukiitg.ac.in Alternatively, iodine vapor can be used as a general staining agent. illinois.edu The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.

Table 2: Typical Setup for TLC Analysis of N-(2,4-Dimethylphenyl)glycine

ComponentDescription/SelectionPurpose
Stationary Phase Silica gel 60 F254 plateAdsorbent for separation based on polarity.
Mobile Phase Mixture of polar/non-polar solvents (e.g., Ethyl Acetate/Hexane)Eluent to carry the compound up the plate. libretexts.org
Application Micropipette or capillary tubeTo apply a small, concentrated spot of the sample. pharmaknowledgeforum.com
Development Sealed glass tank with solvent vaporTo allow the mobile phase to ascend the plate by capillary action. chemguide.co.uk
Visualization Ninhydrin spray followed by heating, or iodine vapor. chemguide.co.ukiitg.ac.inTo make the colorless amino acid derivative spot visible.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the molecular mass identification capabilities of mass spectrometry. It is widely used for the analysis of amino acids and their derivatives in complex mixtures. thermofisher.com

The analysis of polar compounds like N-(2,4-Dimethylphenyl)glycine by LC-MS can be challenging due to poor retention on standard reverse-phase columns. thermofisher.com Therefore, specialized columns such as mixed-mode or strong cation exchange (SCX) columns are often employed. thermofisher.comnih.gov The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile), with the pH carefully controlled to ensure proper ionization and retention of the amino acid. thermofisher.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acids, typically operated in positive ion mode to protonate the analyte, forming [M+H]⁺ ions. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For N-(2,4-Dimethylphenyl)glycine, with a molecular weight of 179.22 g/mol , the primary ion observed would be at an m/z of approximately 180.2. bldpharm.com

For enhanced selectivity and quantitative analysis, tandem mass spectrometry (MS/MS) is used. In this mode, the precursor ion ([M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in a method called Selected Reaction Monitoring (SRM) provides high specificity and allows for accurate quantification even at low concentrations. thermofisher.com

Table 3: General Parameters for LC-MS Analysis of N-(2,4-Dimethylphenyl)glycine

ParameterTypical Setting/MethodPurpose
LC Column Mixed-Mode or Strong Cation Exchange (SCX)To achieve retention and separation of the polar amino acid. thermofisher.comnih.gov
Mobile Phase A Aqueous buffer (e.g., Ammonium formate (B1220265) at controlled pH)Aqueous component of the gradient elution. thermofisher.com
Mobile Phase B Organic solvent (e.g., Acetonitrile)Organic component for eluting the analyte. thermofisher.com
Elution Gradient elution (varying % of Mobile Phase B over time)To effectively separate compounds with different polarities.
Ionization Source Electrospray Ionization (ESI), Positive ModeTo generate protonated molecular ions [M+H]⁺ for MS detection. nih.gov
MS Detection Single Reaction Monitoring (SRM) in a Triple Quadrupole (QqQ) MSFor highly selective and sensitive quantification of the target analyte. thermofisher.com

Q & A

Q. What are the common synthetic routes for 2-((2,4-Dimethylphenyl)amino)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 2,4-dimethylaniline with haloacetic acid derivatives (e.g., chloroacetic acid) under nucleophilic substitution conditions. Key variables include:

  • Catalysts : Base catalysts (e.g., NaOH, K₂CO₃) enhance deprotonation of the amine for efficient nucleophilic attack .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)Reference
AK₂CO₃DMF7598
BNaOHEtOH6895
CNoneMeCN8299

Q. What analytical techniques are recommended for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (6.5–7.5 ppm, doublets for 2,4-substitution), NH (δ ~5.5 ppm, broad), CH₂COO (δ ~3.8 ppm) .
    • ¹³C NMR : Carbonyl (δ ~170 ppm), aromatic carbons (δ ~120–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 208 (calculated for C₁₀H₁₃NO₂) .
  • IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .

Q. Table 2: Key Spectral Markers

TechniqueMarkerExpected ValueReference
¹H NMRNHδ 5.5 ppm
¹³C NMRCOOHδ 170 ppm
MS[M+H]⁺m/z 208

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound?

Methodological Answer:

  • In vitro assays : Screen for receptor binding (e.g., GPCRs, kinases) using fluorescence polarization or radioligand displacement .
  • Enzymatic inhibition : Measure IC₅₀ values in enzyme-linked assays (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cellular models : Assess cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
  • Computational docking : Predict binding modes with targets (e.g., using AutoDock Vina) based on structural analogs .

Q. What strategies resolve contradictions in toxicological data for structurally related acetic acid derivatives?

Methodological Answer:

  • Comparative meta-analysis : Systematically review existing studies (e.g., PubMed, TOXLINE) to identify variables (dose, species, exposure duration) .
  • In vivo validation : Conduct acute toxicity studies (OECD Guideline 423) in rodents, monitoring LD₅₀ and organ-specific effects .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites and assess bioaccumulation potential .
  • SAR analysis : Correlate substituent effects (e.g., halogenation) with toxicity trends .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of derivatives?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability .
  • Bioisosteric replacement : Replace the acetic acid moiety with sulfonamide to improve target affinity .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at the NH group) using QSAR models .

Q. Table 3: Substituent Effects on Activity

DerivativeSubstituentActivity (IC₅₀, μM)Reference
ParentNone50
Derivative A-OCH₃32
Derivative B-CF₃18

Q. What computational approaches validate target interactions of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to receptors (e.g., NMDA receptors) using PDB structures (e.g., 6COX) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.